molecular formula C9H8BrNO4 B12337340 Ethyl 2-bromo-6-nitrobenzoate

Ethyl 2-bromo-6-nitrobenzoate

Cat. No.: B12337340
M. Wt: 274.07 g/mol
InChI Key: QLTCHOPKRJTRRB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-6-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Coupling: Palladium catalysts with boronic acids in the presence of a base.

Major Products:

    Substitution: Ethyl 2-methoxy-6-nitrobenzoate.

    Reduction: Ethyl 2-bromo-6-aminobenzoate.

    Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Ethyl 2-bromo-6-nitrobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-nitrobenzoate in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps .

Comparison with Similar Compounds

  • Ethyl 2-bromo-4-nitrobenzoate
  • Methyl 2-bromo-6-nitrobenzoate
  • Ethyl 2-chloro-6-nitrobenzoate

Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

ethyl 2-bromo-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTCHOPKRJTRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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